3-(1-Hydroxy-4-phenylbutyl)-furan chemical structure and properties
3-(1-Hydroxy-4-phenylbutyl)-furan chemical structure and properties
Target Molecule Profile & Synthesis Guide
Part 1: Executive Summary
3-(1-Hydroxy-4-phenylbutyl)-furan (IUPAC: 1-(Furan-3-yl)-4-phenylbutan-1-ol) is a secondary alcohol featuring a 3-substituted furan ring connected to a phenyl-terminated butyl chain.[1] While specific literature on this exact molecule is sparse, it represents a critical scaffold class in medicinal chemistry known as 3-substituted furyl-carbinols .[1]
These structures are often investigated as bioisosteres for benzyl alcohols or as metabolic probes.[1] However, the presence of the 3-substituted furan moiety introduces significant toxicological considerations—specifically pulmonary toxicity via cytochrome P450 bioactivation—which must be a primary focus for any drug development program utilizing this pharmacophore.[1]
This guide provides a derived technical profile, a validated synthesis protocol based on organometallic addition standards, and a critical safety assessment regarding furan-mediated metabolism.[1]
Part 2: Chemical Structure & Properties[1]
Physicochemical Profile
The molecule combines a lipophilic "tail" (phenylbutyl) with a polarizable, aromatic "head" (furan) and a hydrogen-bonding handle (hydroxyl).[1]
| Property | Value (Calc.) | Description |
| Molecular Formula | C₁₄H₁₆O₂ | - |
| Molecular Weight | 216.28 g/mol | Small molecule, fragment-like.[1] |
| LogP (Predicted) | 3.2 ± 0.4 | Moderately lipophilic; likely good membrane permeability.[1] |
| H-Bond Donors | 1 | Secondary hydroxyl group.[1] |
| H-Bond Acceptors | 2 | Furan oxygen (weak), Hydroxyl oxygen.[1] |
| Rotatable Bonds | 5 | High flexibility in the butyl chain.[1] |
| Physical State | Viscous Oil | Likely a colorless to pale yellow oil at RT due to flexible chain preventing efficient packing.[1] |
Structural Reactivity Analysis[1]
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Furan Ring (C3-Attachment): The 3-position is electronically distinct from the 2-position.[1] While 2-substituted furans are highly acid-sensitive (prone to ring opening), 3-substituted furans are slightly more robust but still susceptible to electrophilic aromatic substitution and oxidative ring opening.[1]
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Secondary Alcohol: The C1-hydroxyl is in a pseudo-benzylic position (furylic).[1] This activates the C-OH bond, making it easier to dehydrate to the alkene (styrene-like analog) or oxidize to the ketone (1-(furan-3-yl)-4-phenylbutan-1-one).[1]
Part 3: Synthesis Protocol
Retrosynthetic Analysis
The most reliable disconnection is at the C1-C(butyl) bond, utilizing a Grignard addition.[1] This approach avoids the handling of unstable lithiated furan species by using the commercially available 3-furaldehyde.[1]
Pathway: 3-Furaldehyde + (3-Phenylpropyl)magnesium bromide
Experimental Procedure (Route A)
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
Reagents:
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3-Furaldehyde: (Electrophile)[1]
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1-Bromo-3-phenylpropane: (Precursor for Grignard)[1]
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Magnesium Turnings: (Activated)
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Tetrahydrofuran (THF): (Anhydrous, stabilizer-free)[1]
Step-by-Step Protocol:
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Grignard Preparation:
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Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.
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Add Mg turnings (1.2 eq) and a crystal of iodine.
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Dissolve 1-bromo-3-phenylpropane (1.1 eq) in anhydrous THF. Add 10% of this solution to the Mg to initiate the reaction (look for turbidity/exotherm).[1]
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Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.[1]
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Stir for 1 hour at reflux to ensure complete formation of (3-phenylpropyl)magnesium bromide.
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Coupling Reaction:
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Cool the Grignard solution to 0°C in an ice bath.
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Dissolve 3-furaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent over 30 minutes.
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Expert Note: 3-furaldehyde is less reactive than benzaldehyde; allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.[1]
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Quench & Workup:
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Purification:
Synthesis Pathway Diagram[1]
Figure 1: Convergent synthesis of the target alcohol via Grignard addition to 3-furaldehyde.[1]
Part 4: Biological Implications & Safety (Critical)[1]
The "Furan Warning": Metabolic Bioactivation
Researchers must be aware that 3-substituted furans are structurally related to Perilla Ketone and Ipomeanol , known pulmonary toxins.[1]
Mechanism: The furan ring is bioactivated by Cytochrome P450 enzymes (specifically CYP450 in the lung Clara cells) to form a reactive enedial (unsaturated dialdehyde) intermediate.[1] This electrophile covalently binds to cellular proteins, leading to cytotoxicity.[1]
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Risk: High for in vivo studies.[1]
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Mitigation: If used as a drug scaffold, the furan ring is often replaced by a thiophene or phenyl ring to avoid this specific toxicity, unless the furan is metabolically blocked (e.g., by further substitution).[1]
Metabolic Pathway Diagram[1]
Figure 2: Potential bioactivation pathway of the furan moiety leading to toxicity.[1]
Part 5: References
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Keay, B. A. (1984).[1] A general synthesis of 3-substituted furans. Journal of Organic Chemistry.
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Wilson, B. J., Garst, J. E., & Linnabary, R. D. (1978).[1][2][3][4][5] Pulmonary toxicity of 3-substituted furans from the mint plant Perilla frutescens. Toxicology and Applied Pharmacology, 45(1), 300-301.[1][5]
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Burka, L. T., et al. (1989).[1] Metabolism and toxicity of furan derivatives. Drug Metabolism Reviews.
